Butylsuccinic Anhydride
Overview
Description
Synthesis Analysis
Butylsuccinic anhydride's synthesis is closely related to that of its analogs, such as alkenyl succinic anhydride (ASA), which is used in papermaking to enhance water repellency. Research shows that the effectiveness of ASA does not depend on the formation of an ester bond between ASA and cellulose, suggesting similar synthesis pathways might be applicable to butylsuccinic anhydride. The stability of ASA emulsions, crucial for paper sizing efficiency, might also offer insights into the synthesis and handling of butylsuccinic anhydride derivatives (Ntifafa et al., 2023).
Molecular Structure Analysis
The molecular structure of butylsuccinic anhydride plays a significant role in its chemical behavior and properties. Although specific studies on butylsuccinic anhydride are scarce, insights can be drawn from related compounds like octenyl succinic anhydride (OSA), which exhibits a range of stabilizing, encapsulating, and interfacial properties due to its hydrophobic and steric contributions. These properties are influenced by the macromolecular structure of starch derivatives, suggesting that butylsuccinic anhydride's functionality could similarly be tailored through molecular design (Sweedman et al., 2013).
Chemical Reactions and Properties
Butylsuccinic anhydride's chemical reactivity and properties can be inferred from its analogs. For example, ASA undergoes hydrolysis and interacts with cellulose in papermaking without forming a covalent bond, which impacts the sizing process and efficiency. This suggests that butylsuccinic anhydride may similarly participate in chemical reactions that do not necessarily involve direct bonding with substrates, affecting its application properties (Ntifafa et al., 2023).
Physical Properties Analysis
The physical properties of butylsuccinic anhydride, such as solubility, melting point, and viscosity, are crucial for its processing and application. While specific data on butylsuccinic anhydride are not available, the physical properties of similar compounds, like poly(butylene succinate)-based polyesters, offer a comparative basis. These materials are known for their biodegradability, thermal stability, and mechanical strength, indicating potential areas of application for butylsuccinic anhydride in biomedicine and packaging (Gigli et al., 2016).
Chemical Properties Analysis
Butylsuccinic anhydride's chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are important for its industrial use. Insights into its chemical behavior can be drawn from studies on ASA and OSA, which show versatility in applications ranging from food additives to paper sizing agents. These studies highlight the importance of the anhydride group in facilitating reactions and forming derivatives with specific properties tailored for industrial applications (Sweedman et al., 2013; Ntifafa et al., 2023).
Scientific Research Applications
Summary of the Application
Butylsuccinic Anhydride is used in the synthesis of new heterocyclic compounds. These compounds are synthesized through a multi-step process involving azo dye (S1), ester (S2), and hydrazide (S3). The hydrazide (S3) undergoes further reactions with various anhydrides, including succinic anhydride, resulting in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .
Methods of Application or Experimental Procedures
The synthesis process involves several steps :
Summary of Results or Outcomes
The synthesized compounds were characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) . The biological activity of these synthesized compounds was also investigated, but the results of this investigation were not detailed in the source .
2. Bio-Based Poly(Butylene Succinate) (PBS)
Summary of the Application
Butylsuccinic Anhydride is used in the production of Bio-Based Poly(Butylene Succinate) (PBS). PBS is an environmentally safe biopolymer that has some special properties, such as good clarity and processability, a shiny look, and flexibility .
Methods of Application or Experimental Procedures
The production of PBS involves the polymerization of succinic acid (or its derivatives) and 1,4-butanediol .
Summary of Results or Outcomes
PBS-based natural fiber composites are completely biodegradable and have strong physical properties. They are suitable for applications in sectors such as food packaging, agriculture, and medicine .
3. Surface Modification of Cellulose Nanocrystals
Summary of the Application
Butylsuccinic Anhydride is used in the surface modification of cellulose nanocrystals (CNC). The surface modification of CNC is a key intermediate step in the development of new functionalities and the tailoring of nanomaterial properties for specific applications .
Methods of Application or Experimental Procedures
The surface modification process involves the heterogeneous esterification of CNC with succinic anhydride .
Summary of Results or Outcomes
The studies on the thermal stability of modified nanoparticles indicated that there is a critical extent of surface esterification below which only a slight decrease of the initial temperature of degradation was observed in pyrolytic and oxidative atmospheres .
4. Thermal Behavior of Cyclic Anhydrides
Summary of the Application
Butylsuccinic Anhydride is used in the study of the thermal behavior of cyclic anhydrides. This is important for synthesis in the polymer field .
Methods of Application or Experimental Procedures
The study involves the evaluation of a complete and depth thermal and spectroscopic characterization of some anhydrides .
Summary of Results or Outcomes
The study demonstrated how to identify the acid presence, and how to recover the anhydride (when possible) by thermal analysis .
5. Polyisobutylene Succinic Anhydride (PIBSA) Characterization
Summary of the Application
Butylsuccinic Anhydride is used in the characterization of Polyisobutylene Succinic Anhydride (PIBSA). PIBSA is a polyisobutylene (PIB) sample, where each chain is supposedly terminated at one end with a single succinic anhydride group .
Methods of Application or Experimental Procedures
The characterization process involves a combination of pyrene excimer fluorescence (PEF), gel permeation chromatography, and simulations .
Summary of Results or Outcomes
The study provided a detailed characterization of PIBSA, which is important for understanding its properties and potential applications .
6. Starch Modifier Resistant to Amylases and Gelatinization
Summary of the Application
Butylsuccinic Anhydride is used as a starch modifier resistant to amylases and gelatinization .
Methods of Application or Experimental Procedures
The modification process involves the reaction of starch with succinic anhydride .
Summary of Results or Outcomes
The modified starch exhibits resistance to amylases and gelatinization, which can be beneficial in certain food applications .
Safety And Hazards
Future Directions
Research in the field of nucleic acids has been and will continue to be a major driving force in the development of phosphorylation chemistry. Although many of the problems associated with P-anhydride synthesis have been solved, some are still remaining and novel challenges arise . Another study suggests that succinic anhydride can be considered a promising modifying agent for nanocellulose since it enables the introduction of aliphatic chains along with carboxylic end groups .
properties
IUPAC Name |
3-butyloxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-6-5-7(9)11-8(6)10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJAWXMCLJVBPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284578 | |
Record name | Butylsuccinic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butylsuccinic Anhydride | |
CAS RN |
2035-76-9 | |
Record name | 2035-76-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butylsuccinic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylsuccinic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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